Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Description

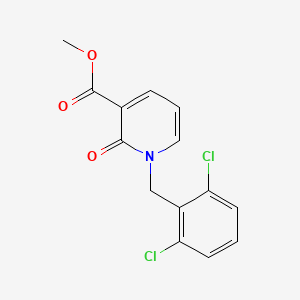

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a pyridine-derived compound featuring a 2,6-dichlorobenzyl substituent at the N1 position, a methyl ester group at C3, and a ketone moiety at C2.

Properties

IUPAC Name |

methyl 1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c1-20-14(19)9-4-3-7-17(13(9)18)8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYZSMPSGNBVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Solvent: Common solvents used in this reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Large-scale batch reactors are used to mix the starting materials and solvents.

Continuous Stirring: Continuous stirring ensures uniform mixing and efficient heat transfer.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the 2,6-dichlorobenzyl group, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups.

Scientific Research Applications

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Substituent Effects : The 2,6-dichlorobenzyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to the simple benzyl group in Compound 4. This likely increases lipophilicity and may improve membrane permeability in biological systems .

- Functional Group Influence: The methyl ester in the target compound offers greater hydrolytic stability compared to the carboxylic acid in Compound 6, which could influence bioavailability .

Melting Points and Solubility:

- Compound 6 (carboxylic acid analog) has a melting point of 128–130°C , whereas the target compound’s ester group may lower its melting point due to reduced hydrogen bonding.

- The dichlorobenzyl group in the target compound likely decreases aqueous solubility compared to the unsubstituted benzyl group in Compound 6, as halogenation typically enhances hydrophobicity.

Biological Activity

Methyl 1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition capabilities, and antioxidant effects based on recent research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₉H₁₄Cl₂N₂O₃

- Molecular Weight : 385.3 g/mol

- CAS Number : 338754-19-1

- Solubility : Soluble in ethanol, methanol, DMSO, and water.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 20 | 50 |

| Staphylococcus aureus | 25 | 30 |

| Bacillus subtilis | 22 | 40 |

| Pseudomonas aeruginosa | 18 | 60 |

The compound's mode of action primarily involves the suppression of cell wall synthesis, leading to bacterial cell death. This was confirmed through agar well diffusion methods and minimum inhibitory concentration (MIC) assessments against both gram-positive and gram-negative bacteria .

Enzyme Inhibition Studies

Enzyme inhibition assays have revealed that this compound can effectively inhibit several key enzymes:

Table 2: Enzyme Inhibition Assays

| Enzyme | Inhibition (%) at 100 µg/mL |

|---|---|

| Urease | 85 |

| Alpha-amylase | 78 |

These results indicate that the compound may have therapeutic potential in conditions where these enzymes play a critical role .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay. The compound demonstrated a notable scavenging effect on free radicals:

Table 3: Antioxidant Activity

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 35 |

| 50 | 55 |

| 100 | 72 |

This suggests that the compound possesses significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

A notable study investigated the synthesis and biological evaluation of various derivatives of this compound. The derivatives were screened for their antimicrobial and antioxidant activities. Some derivatives exhibited enhanced potency compared to the parent compound.

For instance:

- Case Study A : A derivative with an additional hydroxyl group showed increased antibacterial activity against Staphylococcus aureus, with an MIC reduced to 20 µg/mL.

These findings highlight the importance of structural modifications in enhancing the biological activities of pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.